6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Overview
Description
6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a nitro group, a pyridylamino group, and a benzisothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. One common method includes the nitration of a benzisothiazole precursor followed by the introduction of the pyridylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process by controlling reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyridylamino moiety.
Scientific Research Applications
6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. The pyridylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-Carbaldehyde: Another compound with a similar benzisothiazole structure, known for its role in multicomponent reactions and biological activities.
Trifluoromethylpyridines: These compounds share the pyridyl moiety and are used in agrochemical and pharmaceutical industries.
Uniqueness
6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its combination of a nitro group and a pyridylamino group on a benzisothiazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
6-nitro-1,1-dioxo-N-pyridin-3-yl-1,2-benzothiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4S/c17-16(18)9-3-4-10-11(6-9)21(19,20)15-12(10)14-8-2-1-5-13-7-8/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGHLSROBTZKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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